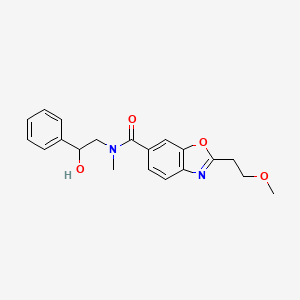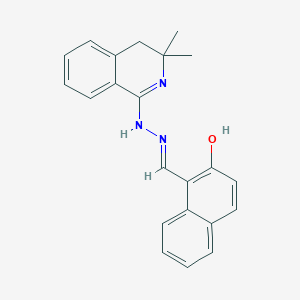![molecular formula C18H25NO B6139204 1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B6139204.png)
1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine, commonly known as MCP, is a chemical compound that belongs to the piperidine family. MCP is a potent and selective inhibitor of the dopamine transporter and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mechanism of Action
MCP acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, MCP increases the concentration of dopamine in the synaptic cleft, which enhances dopamine neurotransmission. This increased dopamine neurotransmission is believed to be responsible for the therapeutic effects of MCP in various neurological disorders.
Biochemical and Physiological Effects:
MCP has been shown to increase dopamine levels in the brain, which is associated with increased motivation, attention, and mood. MCP has also been shown to increase locomotor activity in animal models, which is consistent with its potential use in the treatment of Parkinson's disease. MCP has also been shown to have anxiolytic and antidepressant-like effects in animal models, which suggests its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
MCP has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the dopamine transporter and its role in various neurological disorders. MCP is also relatively easy to synthesize and has been optimized to produce high yields and purity. However, MCP has some limitations for lab experiments. It is a controlled substance and requires special handling and storage. MCP also has a short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of MCP. One potential direction is the development of more potent and selective inhibitors of the dopamine transporter based on the structure of MCP. Another potential direction is the use of MCP as a research tool to study the role of the dopamine transporter in various neurological disorders. Finally, the therapeutic potential of MCP in various neurological disorders should be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of MCP involves the reaction of 1-methylcyclopropylamine with 2-phenylethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form MCP. The synthesis of MCP has been optimized to produce high yields and purity.
Scientific Research Applications
MCP has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. MCP has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of movement, mood, and motivation. MCP has also been studied for its potential use as a research tool to study the dopamine transporter and its role in various neurological disorders.
properties
IUPAC Name |
(1-methylcyclopropyl)-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(11-12-18)17(20)19-13-5-8-16(14-19)10-9-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJABJWXORHPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)
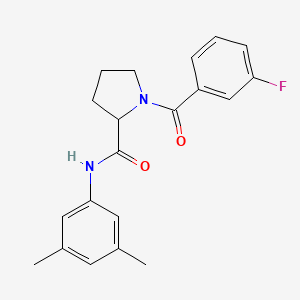
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)
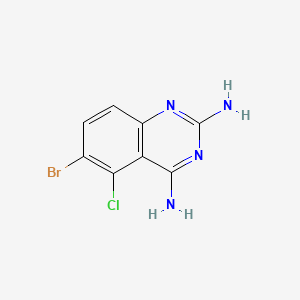
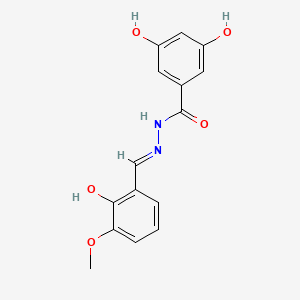
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)
